molecular formula C8H6BrNS B11878186 5-(Bromomethyl)thieno[2,3-b]pyridine

5-(Bromomethyl)thieno[2,3-b]pyridine

Cat. No.: B11878186
M. Wt: 228.11 g/mol
InChI Key: YFTUQSLHOZFYGC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)thieno[2,3-b]pyridine is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a bromomethyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)thieno[2,3-b]pyridine typically involves the bromination of a thieno[2,3-b]pyridine precursor. One common method is the bromination of 5-methylthieno[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)thieno[2,3-b]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thieno[2,3-b]pyridine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thieno[2,3-b]pyridine derivative without the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted thieno[2,3-b]pyridine derivatives with various functional groups.

    Oxidation: Thieno[2,3-b]pyridine sulfoxides or sulfones.

    Reduction: Thieno[2,3-b]pyridine derivatives without the bromomethyl group.

Scientific Research Applications

5-(Bromomethyl)thieno[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and survival . The bromomethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine: Lacks the bromomethyl group but shares the core structure.

    5-Methylthieno[2,3-b]pyridine: Similar structure without the bromine atom.

    Thieno[3,2-b]pyridine: Different positioning of the sulfur and nitrogen atoms in the ring system.

Uniqueness

5-(Bromomethyl)thieno[2,3-b]pyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

5-(bromomethyl)thieno[2,3-b]pyridine

InChI

InChI=1S/C8H6BrNS/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H,4H2

InChI Key

YFTUQSLHOZFYGC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=C(C=C21)CBr

Origin of Product

United States

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